molecular formula C7H5F2NO2 B12964867 3,5-Difluoro-4-hydroxybenzamide

3,5-Difluoro-4-hydroxybenzamide

Cat. No.: B12964867
M. Wt: 173.12 g/mol
InChI Key: JIVSSFVKKOBXJR-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-hydroxybenzamide is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-hydroxybenzamide typically involves the introduction of fluorine atoms into a benzene ring followed by the formation of the amide group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The hydroxyl group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or a hydroxylating agent. The final step involves the formation of the amide group through the reaction of the hydroxylated benzene derivative with an amine or ammonia under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency of each step is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

Scientific Research Applications

3,5-Difluoro-4-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, further influencing the compound’s activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.

    3,5-Difluorobenzenesulfonamide: Used in various chemical reactions and as a building block in organic synthesis.

Uniqueness

3,5-Difluoro-4-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a hydroxyl group on the benzene ring, along with the amide group, allows for a wide range of chemical modifications and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C7H5F2NO2

Molecular Weight

173.12 g/mol

IUPAC Name

3,5-difluoro-4-hydroxybenzamide

InChI

InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)

InChI Key

JIVSSFVKKOBXJR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)C(=O)N

Origin of Product

United States

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